

Reproducibility of Experimental Results with 8-Ethoxyquinolin-2(1H)-one: A Comparative Guide

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Compound of Interest

Compound Name: 8-Ethoxyquinolin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated experimental performance of **8-Ethoxyquinolin-2(1H)-one** and its alternatives. Due to a lack of publicly available experimental data for **8-Ethoxyquinolin-2(1H)-one**, this document focuses on the closely related analog, 8-hydroxyquinolin-2(1H)-one, as a proxy. The primary therapeutic application explored is its potential as a β 2-adrenoceptor agonist for the treatment of respiratory diseases such as asthma and COPD.

Executive Summary

While direct experimental data on **8-Ethoxyquinolin-2(1H)-one** is not available in the reviewed literature, its structural analog, 8-hydroxyquinolin-2(1H)-one, has demonstrated potent activity as a β 2-adrenoceptor agonist.^{[1][2]} This guide presents a hypothetical performance comparison based on the activity of this analog against established β 2-agonists. The provided experimental protocols for in vitro and ex vivo assays are industry-standard methods for evaluating the potency and efficacy of such compounds. Researchers investigating **8-Ethoxyquinolin-2(1H)-one** can use this guide to inform their experimental design and anticipate potential outcomes.

Quantitative Data Comparison

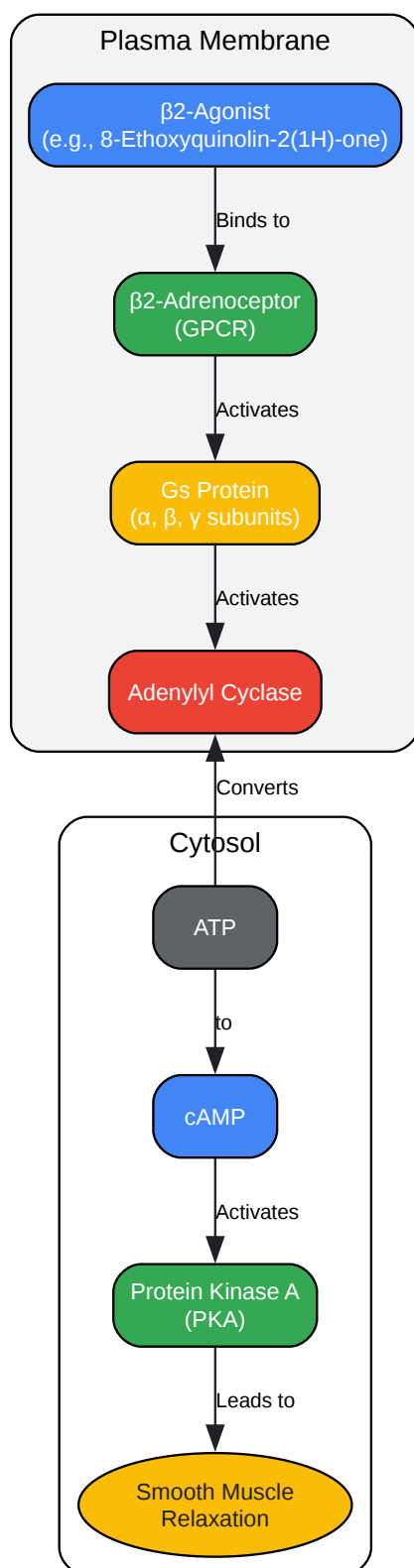
The following table summarizes the in vitro potency of 8-hydroxyquinolin-2(1H)-one analogs and common β 2-adrenoceptor agonists.

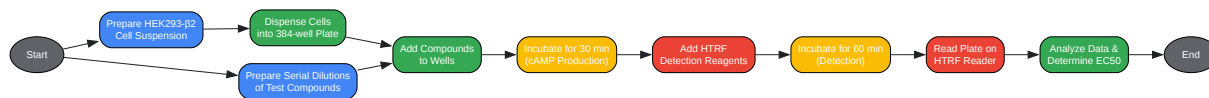
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary.

Compound	Target	Assay Type	Potency (EC50)	Source
8-hydroxyquinolin-2(1H)-one analog (C08)	Human β 2-adrenoceptor	Cellular cAMP Assay	< 20 pM	[1] [2]
8-hydroxyquinolin-2(1H)-one analog (B05)	Human β 2-adrenoceptor	Cellular cAMP Assay	< 20 pM	[1] [2]
Formoterol	Human β 2-adrenoceptor	Cellular cAMP Assay	~0.1 nM	
Salbutamol	Human β 2-adrenoceptor	Cellular cAMP Assay	~6.95 pEC50 (~112 nM)	
Indacaterol	Human β 2-adrenoceptor	Cellular cAMP Assay	-	
Olodaterol	Human β 2-adrenoceptor	Cellular cAMP Assay	0.1 nM	

Signaling Pathway: β 2-Adrenoceptor Activation

Activation of the β 2-adrenoceptor, a G-protein coupled receptor (GPCR), by an agonist like 8-hydroxyquinolin-2(1H)-one leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses, including smooth muscle relaxation in the airways.





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References

- 1. 8-Hydroxyquinolin-2(1H)-one analogues as potential β 2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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